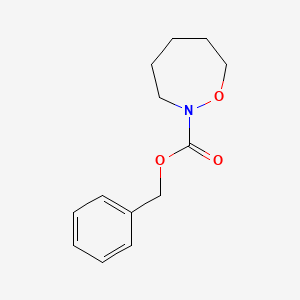
2-(methylamino)-1-(3-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-1-(3-methylphenyl)ethan-1-ol, also known as 3-Methoxymethamphetamine, is a synthetic compound with a wide variety of applications in scientific research and laboratory experiments. It is a structural analog of the phenethylamine class of compounds, and is an important tool in the study of neurotransmitters and other biochemical processes.
Wissenschaftliche Forschungsanwendungen
2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine has a wide variety of applications in scientific research. It is used in the study of neurotransmitters and other biochemical processes, as well as in the development of drugs and other pharmaceuticals. It is also used in the study of the effects of drugs on the central nervous system, as well as in the diagnosis and treatment of various neurological disorders.
Wirkmechanismus
2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine acts as a monoamine transporter inhibitor, meaning that it blocks the reuptake of monoamine neurotransmitters such as serotonin and dopamine. This inhibition of reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which in turn leads to increased stimulation of postsynaptic receptors. This increased stimulation can lead to a variety of effects, depending on the type of receptor being stimulated.
Biochemical and Physiological Effects
The effects of 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine on the body are complex and depend on the type of receptor being stimulated. For example, stimulation of serotonin receptors can lead to an increase in mood, while stimulation of dopamine receptors can lead to an increase in reward-seeking behavior. In addition, 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine can also affect the release of other neurotransmitters, such as norepinephrine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine is a useful tool for laboratory experiments due to its wide range of effects on the body. It is relatively easy to synthesize, and its effects can be easily monitored and controlled. However, its effects can also be unpredictable, and it can have potentially dangerous side effects if used incorrectly. Therefore, it is important to exercise caution when using 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine in laboratory experiments.
Zukünftige Richtungen
The potential future directions for 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine research include further study of its mechanism of action, as well as exploration of its potential therapeutic applications. Additionally, further research into its effects on the central nervous system could lead to the development of new drugs and treatments for a variety of neurological disorders. Finally, 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine could also be used in the development of new drugs and treatments for other diseases and disorders, such as depression and anxiety.
Synthesemethoden
2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine can be synthesized using a variety of methods, including reductive amination, condensation reactions, and aqueous-phase synthesis. The most common method is reductive amination, in which an amine is reacted with an aldehyde or ketone in the presence of a reducing agent. This reaction produces a secondary amine, which can be further reacted to form 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine. The reaction is typically carried out in an aqueous solution of methanol, and can be completed in a few hours.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol involves the reaction of 3-methylacetophenone with methylamine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "3-methylacetophenone", "methylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Addition of methylamine to 3-methylacetophenone to form an imine intermediate", "Reduction of the imine intermediate using a reducing agent (e.g. sodium borohydride) to yield 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol" ] } | |
CAS-Nummer |
1017480-53-3 |
Produktname |
2-(methylamino)-1-(3-methylphenyl)ethan-1-ol |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid](/img/structure/B6234869.png)